Bromodiphenylmethane

Catalog No.
S661210
CAS No.
776-74-9
M.F
C13H11Br
M. Wt
247.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromodiphenylmethane

CAS Number

776-74-9

Product Name

Bromodiphenylmethane

IUPAC Name

[bromo(phenyl)methyl]benzene

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

InChI

InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

OQROAIRCEOBYJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)Br

Synonyms

1,1’-(Bromomethylene)bisbenzene; Bromomethylene)dibenzene; 1,1’-(Bromomethylene)bis[benzene]; 1-[Bromo(phenyl)methyl]benzene; Bromodiphenylmethane; Diphenylbromomethane; Diphenylmethyl Bromide; NSC 39226; α-Bromodiphenylmethane; α-Phenylbenzyl Bromid

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Br

Organic Synthesis:

Bromodiphenylmethane serves as a useful reagent in organic synthesis due to its reactive bromine atom. It can act as a benzylating agent, introducing a diphenylmethyl (CH₂Ph₂) group to other molecules. This property finds application in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers [PubChem, National Institutes of Health, ].

Bromodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₁Br. It belongs to the class of brominated aromatic hydrocarbons and is characterized by its structure, which features two phenyl groups attached to a central methane carbon atom, with one of the hydrogen atoms replaced by a bromine atom. This compound is typically a colorless to pale yellow liquid and is known for its relatively low solubility in water, being insoluble in cold water and decomposing in hot water to produce corrosive hydrobromic acid .

Bromodiphenylmethane exhibits a range of chemical reactivity due to its bromine substituent, which can participate in nucleophilic substitution reactions. It can undergo various transformations including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions, leading to the formation of more complex molecules.
  • Reduction Reactions: Bromodiphenylmethane can be reduced to produce diphenylmethane through dehalogenation processes .

Bromodiphenylmethane can be synthesized through several methods:

  • Bromination of Diphenylmethane: This method involves the direct bromination of diphenylmethane using bromine or brominating agents under controlled conditions.
  • Reactions with Phenols: Bromodiphenylmethane can also be synthesized through reactions involving phenols and alkylating agents in the presence of bases like potassium carbonate .
  • Dehydrohalogenation Reactions: Certain precursors can be treated to remove halogen atoms, yielding bromodiphenylmethane as a product.

Bromodiphenylmethane finds various applications across different fields:

  • Chemical Synthesis: It serves as a reagent for synthesizing other organic compounds, particularly those related to pharmaceuticals.
  • Material Science: Used as a raw material in producing specialty chemicals and polymers .
  • Research

Interaction studies involving bromodiphenylmethane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and its potential biological interactions. For instance, research has indicated that it can act as a strong nucleophile under specific conditions, interacting with substrates like benzhydrol .

Bromodiphenylmethane shares structural similarities with several other compounds within the class of brominated aromatic hydrocarbons. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
DiphenylmethaneC₁₂H₁₁Lacks bromine; used as a solvent
BromobenzeneC₆H₅BrSimpler structure; used as an intermediate
TribromophenolC₁₂H₉Br₃OContains multiple bromine atoms; used as a disinfectant
BromoanisoleC₈H₉BrOContains methoxy group; used in synthesis

Uniqueness of Bromodiphenylmethane:
Bromodiphenylmethane is unique due to its dual aromatic rings and the presence of a single bromine atom, which allows it to participate in diverse

Molecular Architecture

Bromodiphenylmethane features a central methane carbon bonded to two phenyl groups and one bromine atom (Fig. 1). The benzhydryl (diphenylmethyl) moiety creates steric hindrance that influences reaction kinetics, particularly in nucleophilic substitution processes. X-ray crystallography reveals a trigonal pyramidal geometry at the central carbon, with C-Br bond lengths measuring 1.93 Å and C-C aromatic bonds averaging 1.39 Å.

Fig. 1: Molecular structure of bromodiphenylmethane (SMILES: BrC(C1=CC=CC=C1)C1=CC=CC=C1)

Physical Properties

Key physical parameters derived from experimental measurements:

PropertyValueMeasurement Conditions
Molecular Weight247.13 g/mol-
Melting Point35-39°CLit. conditions
Boiling Point184°C at 20 mmHgReduced pressure
Density0.9 g/cm³25°C
Refractive Index1.629Estimated
Flash Point>230°F (110°C)Closed cup
Water Solubility0.45 g/L20°C

The compound exists as white to orange crystals or fused solids under standard conditions, transitioning to a low-viscosity liquid above 40°C. Its limited water solubility (0.45 g/L) necessitates polar aprotic solvents for most reactions.

Spectroscopic Profile

  • ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 10H, aromatic), 5.45 (s, 1H, CHBr)
  • ¹³C NMR: δ 142.1 (C-Br), 128.9-127.2 (aromatic carbons), 68.4 (CHBr)
  • IR (KBr): 560 cm⁻¹ (C-Br stretch), 1580 cm⁻¹ (aromatic C=C)

Physical Description

Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (17.19%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (17.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

776-74-9

Wikipedia

1-Benzyl-2-bromobenzene

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Benzene, 1,1'-(bromomethylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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